3,4'-Dibromodiphenyl ether 3,4'-Dibromodiphenyl ether
Brand Name: Vulcanchem
CAS No.: 83694-71-7
VCID: VC2367754
InChI: InChI=1S/C12H8Br2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H
SMILES: C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Br
Molecular Formula: C12H8Br2O
Molecular Weight: 328 g/mol

3,4'-Dibromodiphenyl ether

CAS No.: 83694-71-7

Cat. No.: VC2367754

Molecular Formula: C12H8Br2O

Molecular Weight: 328 g/mol

* For research use only. Not for human or veterinary use.

3,4'-Dibromodiphenyl ether - 83694-71-7

Specification

CAS No. 83694-71-7
Molecular Formula C12H8Br2O
Molecular Weight 328 g/mol
IUPAC Name 1-bromo-3-(4-bromophenoxy)benzene
Standard InChI InChI=1S/C12H8Br2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H
Standard InChI Key BGPOVBPKODCMMN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Br
Canonical SMILES C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structure

3,4'-Dibromodiphenyl ether is characterized by its two bromine atoms positioned at the 3 and 4' positions on the diphenyl ether backbone. The compound is identified by the Chemical Abstracts Service (CAS) registry number 83694-71-7 . The molecular structure consists of two phenyl rings connected by an oxygen bridge, with bromine atoms at specified positions. This particular arrangement of bromine atoms distinguishes it from other dibromodiphenyl ether congeners and influences its physical, chemical, and biological properties.

The systematic nomenclature follows the standard positional numbering system for diphenyl ethers, where the unprimed numbers refer to positions on one phenyl ring, while primed numbers indicate positions on the other ring. The molecular formula is C₁₂H₈Br₂O, highlighting its composition of carbon, hydrogen, bromine, and oxygen atoms.

Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the separation and detection of PBDEs. The availability of 3,4'-Dibromodiphenyl ether as a certified reference material at a concentration of 50 μg/mL in isooctane facilitates its use as a standard for calibration and quality control in analytical procedures .

For research purposes, theoretical computational methods can also be applied to study the properties of this compound. Approaches such as density functional theory (DFT) with various basis sets (e.g., B3LYP/6-31G(d,p)) have been used to calculate electronic properties of PBDEs, including LUMO energies and adiabatic electron affinities . These computational methods provide insights into the reactivity and potential transformation pathways of these compounds.

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